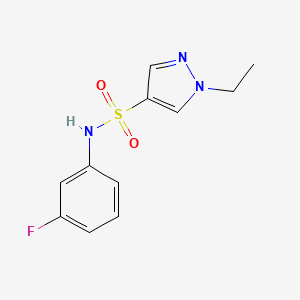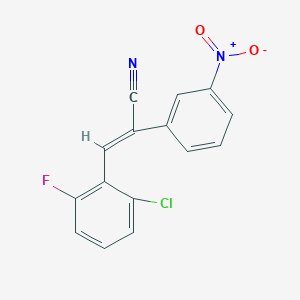
1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-4-sulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole-based sulfonamides, including 1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-4-sulfonamide, typically involves multi-step chemical reactions that build the core structure and introduce functional groups. A notable example is the creation of sulfonamide derivatives through the reaction of pyrazole with sulfonamide functionalities. Such processes often involve the use of metal complexes to enhance the reactivity and selectivity of the synthesis (Büyükkıdan et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be elucidated through spectroscopic methods such as FT-IR, NMR, and mass spectrometry. These techniques provide insights into the compound's functional groups, molecular geometry, and electronic environment. For instance, studies have characterized similar compounds by detailing the substitution patterns on the pyrazole ring and the nature of the sulfonamide group (Zhang Peng-yun, 2013).
Chemical Reactions and Properties
Pyrazole-based sulfonamides, including the focal compound, participate in various chemical reactions, highlighting their reactivity and potential for further functionalization. These reactions can involve the formation of metal complexes, which showcase the compound's ability to act as a ligand and its potential inhibitory activities against specific enzymes (Lee et al., 2016).
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
1-Ethyl-N-(3-fluorophenyl)-1H-pyrazole-4-sulfonamide and its derivatives have been found to inhibit human carbonic anhydrase isoenzymes I and II. This inhibition is significant because carbonic anhydrases are involved in various physiological processes like respiration and pH regulation. For instance, Büyükkıdan et al. (2017) synthesized metal complexes of a related pyrazole-based sulfonamide, demonstrating effective inhibition of these isoenzymes, suggesting potential therapeutic applications (Büyükkıdan et al., 2017).
Anticancer Activities
Pyrazole-sulfonamide derivatives have shown promising anticancer activities. Mert et al. (2014) reported that certain pyrazole-sulfonamide derivatives exhibited significant antiproliferative activities against HeLa and C6 cell lines, suggesting their potential as anticancer agents (Mert et al., 2014).
Antibacterial Properties
Some studies have focused on the antibacterial properties of pyrazole-sulfonamide compounds. For example, Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety with significant antibacterial activities, highlighting the potential of these compounds in developing new antibacterial agents (Azab et al., 2013).
Antiglaucoma Activity
The compounds have also been studied for their potential in treating glaucoma. Kasımoğulları et al. (2010) synthesized pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, demonstrating their inhibitory effects on carbonic anhydrase isoenzymes related to antiglaucoma activity (Kasımoğulları et al., 2010).
Antimicrobial and Antitubercular Agents
Further, these compounds have been evaluated for their antimicrobial and antitubercular activities. Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives and assessed their antimicrobial as well as antitubercular activity, demonstrating their potential as effective antimicrobial agents (Shingare et al., 2022).
Propiedades
IUPAC Name |
1-ethyl-N-(3-fluorophenyl)pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2S/c1-2-15-8-11(7-13-15)18(16,17)14-10-5-3-4-9(12)6-10/h3-8,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTGQUNXRMYAJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile](/img/structure/B4629169.png)

![N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4629175.png)
![N-benzyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4629181.png)
![methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate](/img/structure/B4629215.png)

![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)
![4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4629248.png)
![ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4629252.png)

![3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4629256.png)